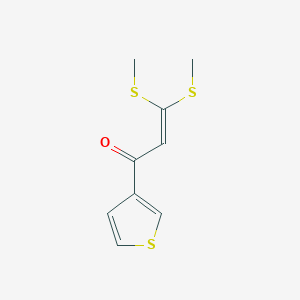
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound with a structure that includes multiple fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of o-alkynyldiarylmethanes in the presence of a bismuth catalyst . This reaction is known for its efficiency and good yield.
Industrial Production Methods
Industrial production of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role in cancer research.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, potentially causing mutations and other cellular effects. The specific pathways involved can vary depending on the context and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
BENZ(a)ANTHRACENE: A closely related compound with similar chemical properties.
BENZ(a)ANTHRACENE-7,12-DIONE: Another derivative with distinct chemical and biological properties.
TETRAPHENE: A polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
| 80150-02-3 | |
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
12-methylbenzo[a]anthracene-3,9-diol |
InChI |
InChI=1S/C19H14O2/c1-11-17-6-4-16(21)10-14(17)8-13-3-2-12-9-15(20)5-7-18(12)19(11)13/h2-10,20-21H,1H3 |
Clave InChI |
WBTUTWXXSRRUDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1C=CC(=C3)O)C=CC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)



![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

